N-(2-ethylbutyl)-1-methylpyrrolidin-3-amine
Description
1-Methylpyrrolidin-3-amine
- Simpler structure : Lacks the 2-ethylbutyl chain.
- Lower molecular weight : 100.16 g/mol vs. 184.32 g/mol.
- Conformational flexibility : Reduced steric hindrance allows greater pseudorotation mobility.
Properties
Molecular Formula |
C11H24N2 |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
N-(2-ethylbutyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H24N2/c1-4-10(5-2)8-12-11-6-7-13(3)9-11/h10-12H,4-9H2,1-3H3 |
InChI Key |
VDVAZENSSIJDAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNC1CCN(C1)C |
Origin of Product |
United States |
Preparation Methods
Example Procedure:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2-bromo-4-chloro-5-methylpyridine, L-proline, potassium carbonate, DMSO, 90°C | Cyclization to form pyrrolidine derivatives with methyl substitution |
| 2 | Purification via silica gel chromatography | Isolation of pyrrolidine core with desired substituents |
Note: This method aligns with the synthesis of pyrrolidine derivatives as described in patent EP 3901146A1, which emphasizes stereoselective cyclization and functional group compatibility.
Functionalization of the Pyrrolidine Ring
The next step involves introducing the methyl group at the nitrogen atom and attaching the 2-ethylbutyl side chain.
N-Methylation of Pyrrolidine:
- Method: Ruthenium-catalyzed N-methylation using methanol as a C1 source under weak base conditions, as described in recent literature.
Catalyst: (DPEPhos)RuCl2PPh3 (0.5 mol %)
Reagent: Methanol (as methyl donor)
Base: Cs2CO3 (0.5 equiv)
Conditions: 12 hours at 80°C
This process efficiently methylates the nitrogen atom, forming N-methylpyrrolidine derivatives.
Introduction of the 2-Ethylbutyl Chain:
Method: Nucleophilic substitution or alkylation at the nitrogen or carbon center, employing alkyl halides or organometallic reagents.
Example: Reaction of N-methylpyrrolidine with 2-ethylbutyl bromide in the presence of a base like potassium carbonate in acetonitrile at reflux conditions.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 3 | 2-ethylbutyl bromide, K2CO3, acetonitrile, reflux | Alkylation to attach the 2-ethylbutyl group to nitrogen |
Note: The choice of alkylating agent and conditions ensures regioselectivity and minimizes side reactions.
Final Amine Formation
The last step involves converting the functionalized pyrrolidine intermediate into the target compound, N-(2-ethylbutyl)-1-methylpyrrolidin-3-amine .
Amine Functionalization:
Method: Reductive amination or direct nucleophilic substitution with ammonia or amines under mild conditions.
Example: Using sodium cyanoborohydride in methanol with the intermediate to selectively reduce imines formed with ammonia, yielding the primary amine.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 4 | Ammonia, NaBH3CN, methanol, room temperature | Reductive amination to introduce primary amine at position 3 |
Purification and Characterization
The synthesized compound can be purified through recrystallization or chromatography, followed by characterization via NMR, MS, and IR spectroscopy to confirm structure and purity.
Summary of the Preparation Pathway
| Stage | Key Reagents | Conditions | Purpose |
|---|---|---|---|
| 1 | Amino acids, aldehydes | Cyclization, reductive conditions | Pyrrolidine core synthesis |
| 2 | Methylating agents, catalysts | 80°C, 12 hours | N-Methylation of pyrrolidine nitrogen |
| 3 | Alkyl halides, base | Reflux, acetonitrile | Attachment of 2-ethylbutyl group |
| 4 | Ammonia, reducing agents | Room temperature | Formation of primary amine at position 3 |
Chemical Reactions Analysis
Types of Reactions: N-(2-ethylbutyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-ethylbutyl)-1-methylpyrrolidin-3-amine is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study the effects of amine-containing compounds on biological systems. It may also be used as a ligand in the development of new drugs or as a probe in biochemical assays.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and versatility make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-ethylbutyl)-1-methylpyrrolidin-3-amine involves its interaction with molecular targets such as receptors, enzymes, or ion channels. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with N-(2-ethylbutyl)-1-methylpyrrolidin-3-amine, enabling comparative analysis:
Physicochemical Properties
- Steric Effects : Branched aliphatic chains (e.g., 2-ethylbutyl) introduce greater steric hindrance than linear chains or aromatic groups, possibly limiting binding to enzyme active sites .
- Molecular Weight : At ~184 g/mol (estimated), the compound falls within the acceptable range for drug-like molecules, though the bulky substituent may affect pharmacokinetics.
Biological Activity
N-(2-ethylbutyl)-1-methylpyrrolidin-3-amine is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by its specific substitution pattern, influences its chemical reactivity and interactions with biological systems. Understanding the biological activity of this compound is crucial for its applications in medicinal chemistry and pharmacology.
The biological activity of this compound primarily involves its interaction with various biomolecules, which can lead to modulation of biochemical pathways. The compound can act as an agonist or antagonist, depending on the target receptors it interacts with.
Target of Action
Pyrrolidines like this compound are known to interact with numerous targets, including:
- Enzymes : Particularly cytochrome P450 enzymes, which are involved in drug metabolism.
- Receptors : Binding to specific protein receptors, altering their conformation and activity.
The compound exhibits several biochemical properties that contribute to its activity:
- Enzyme Interaction : It can influence enzyme activity through inhibition or activation mechanisms. For instance, it has been shown to interact with cytochrome P450 enzymes, which may lead to the formation of reactive metabolites that participate in various biochemical pathways .
- Cellular Effects : this compound affects cell signaling pathways, gene expression, and cellular metabolism. It can activate or inhibit specific signaling pathways, impacting processes such as proliferation and apoptosis .
- Pharmacokinetics : The absorption, distribution, metabolism, and excretion (ADME) characteristics can vary widely based on the compound's size and polarity. Understanding these properties is essential for predicting its bioavailability and therapeutic potential .
Case Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. It has been particularly noted for its effectiveness against estrogen receptor-positive breast cancer models .
- Antimicrobial Properties : Research indicates potential antimicrobial effects, making it a candidate for further exploration in treating infections .
Dosage Effects
The effects of this compound in animal models show a dose-dependent relationship:
- Low Doses : Minimal adverse effects observed.
- High Doses : Significant physiological changes noted, including alterations in metabolic pathways and cellular responses .
Data Table
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2-ethylbutyl)-1-methylpyrrolidin-3-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A plausible route involves adapting coupling reactions for secondary amines. For example, copper-catalyzed C–N coupling (as in and ) could be applied by reacting 1-methylpyrrolidin-3-amine with a 2-ethylbutyl halide. Key parameters include:
- Catalyst : Copper(I) bromide (0.1–0.2 equiv) .
- Base : Cesium carbonate (3–4 equiv) to deprotonate the amine .
- Solvent : Polar aprotic solvents like DMSO or DMF at 35–50°C .
- Purification : Column chromatography (e.g., gradient elution with EtOAc/hexane) .
Yield optimization may require iterative adjustments to catalyst loading, temperature, and reaction time.
Q. Which analytical techniques are critical for confirming the structural integrity and purity of N-(2-ethylbutyl)-1-methylpyrrolidin-3-amine?
- Methodological Answer :
- NMR Spectroscopy : and NMR to verify substituent integration and stereochemistry. For example, pyrrolidine ring protons typically appear at δ 2.5–3.5 ppm .
- HRMS (ESI) : Confirm molecular weight (e.g., calculated vs. observed m/z) .
- Chiral HPLC : If enantiomers are present (e.g., due to the pyrrolidine stereocenter), use chiral columns to resolve them .
- Elemental Analysis : Validate C/H/N ratios to confirm purity .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer :
- Storage : Under inert gas (N/Ar) at –20°C to prevent oxidation or hydrolysis .
- Handling : Use gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to light if the compound is photolabile .
- Degradation Monitoring : Regular TLC or LC-MS to detect decomposition .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR shifts) be resolved during derivative synthesis?
- Methodological Answer :
- Isomer Analysis : Check for diastereomers or regioisomers. For example, N-alkylation of pyrrolidine may yield multiple products .
- Variable Temperature NMR : Resolve dynamic effects (e.g., conformational exchange) by acquiring spectra at different temperatures .
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton and carbon signals .
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values .
Q. What computational strategies are effective for predicting the reactivity or biological activity of N-(2-ethylbutyl)-1-methylpyrrolidin-3-amine?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Screen against protein targets (e.g., GPCRs or enzymes) using tools like AutoDock .
- Machine Learning : Train models on reaction databases (e.g., USPTO) to optimize synthetic pathways .
Q. What strategies are recommended for optimizing catalytic systems in large-scale synthesis of this compound?
- Methodological Answer :
- High-Throughput Screening (HTS) : Test combinations of catalysts (e.g., Cu, Pd), ligands, and bases in microreactors .
- Flow Chemistry : Improve heat/mass transfer and scalability using continuous-flow systems .
- Kinetic Studies : Monitor reaction progress via in situ IR or Raman spectroscopy to identify rate-limiting steps .
Q. How can researchers address low yields in cross-coupling reactions involving this amine?
- Methodological Answer :
- Protecting Groups : Temporarily protect the pyrrolidine nitrogen with Boc or Fmoc to prevent side reactions .
- Ligand Design : Use bidentate ligands (e.g., phenanthroline) to stabilize copper or palladium catalysts .
- Solvent Optimization : Switch to less coordinating solvents (e.g., toluene) to enhance catalyst activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
